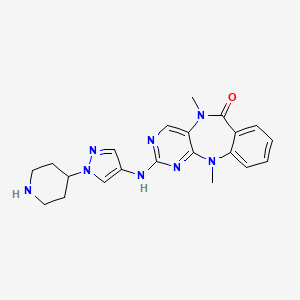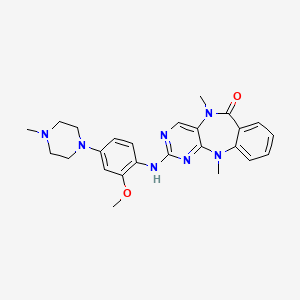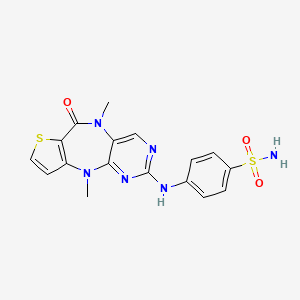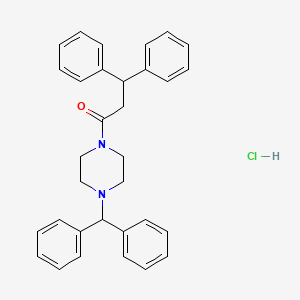
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-160 hydrochloride is a biochemical.
Aplicaciones Científicas De Investigación
Metabolism and Analysis
Metabolite Analysis : 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride (TM-208) has been studied for its metabolism in rats, revealing several metabolites, such as M1-M5, which include various dithiocarbamic acid esters and sulfine derivatives. The analysis was conducted using liquid chromatography-mass spectrometry (LC-MS/MS) (Jiang et al., 2007).
LC-MS/MS Analysis : Another study focused on the metabolism of TM-208 in rats, identifying eight metabolites (M1-M8), which include desmethyl, N-acetyl, N-formyl, and phenyl monohydroxylation metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry was used for this analysis (Jiang et al., 2007).
Antitumor Effects
- Antitumor Properties : A study reported the inhibition effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester on the growth of transplant carcinoma in mice. It showed significant inhibition rates against tumor growth of S 180 and H 22 implanted human gastric carcinoma (Fu, 2004).
Pharmacological Effects
Apoptosis in Lymphoma Cells : The compound 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) was found to induce apoptosis in Human Burkitt’s lymphoma cells. This highlights its potential in cancer treatment by inhibiting cell proliferation and colony formation (Wang et al., 2009).
Dopamine Transporter Affinity : Novel diphenylalkyl piperazine derivatives, including modifications at the piperazine moiety, have shown high affinity for the dopamine transporter. These findings are significant for developing dopamine uptake inhibitors (Kimura et al., 2003).
Antihistaminic and Antiallergic Activities : New 4-(diphenylmethyl)-1-piperazine derivatives were synthesized and evaluated for their antihistaminic, anticholinergic, and antiallergic activities. These compounds, especially derivatives with a four methylene chain, showed potent activities in various assays, indicating their potential as antihistamines (Orjales et al., 1996).
Gastric Antisecretory Agents : 4-(Diphenylmethyl)-1-piperidinemethanimine, a potent oral gastric antisecretory agent in rats, was studied for its potential in treating peptic ulcer disease. Modifications to its structure led to the development of fenoctimine, a non-anticholinergic gastric antisecretory compound (Scott et al., 1983).
Hypotensive Effect in Cardiovascular Diseases : In a study exploring new 1, 4-dihydropyridine derivatives for cardiovascular diseases, piperazinylalkyl esters bearing a lipophilic substituent on the piperazine ring, particularly those with a diphenylmethyl moiety, showed potent and long-lasting hypotensive properties (Meguro et al., 1985).
Propiedades
Número CAS |
41332-36-9 |
|---|---|
Nombre del producto |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
Fórmula molecular |
C32H33ClN2O |
Peso molecular |
497.079 |
Nombre IUPAC |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
InChI |
InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H |
Clave InChI |
ZUKCTHFFBLZBGR-UHFFFAOYSA-N |
SMILES |
Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Z-160 hydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



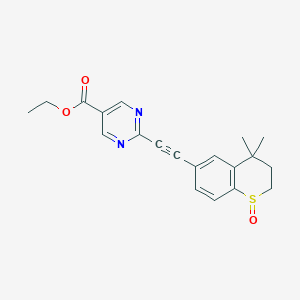

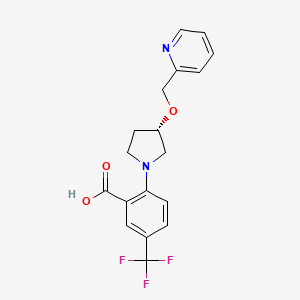
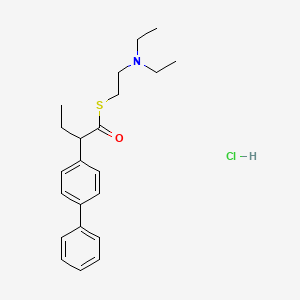
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)
